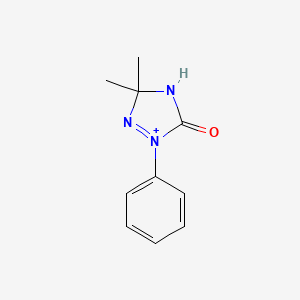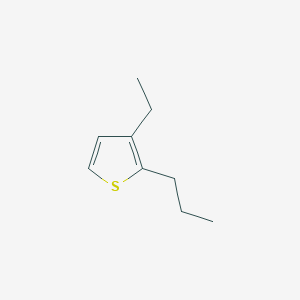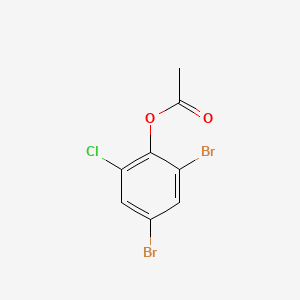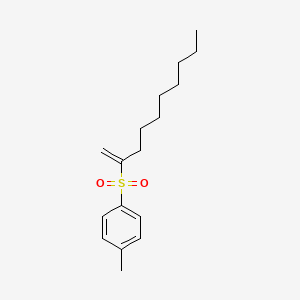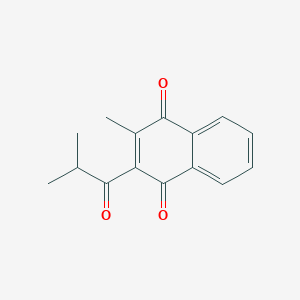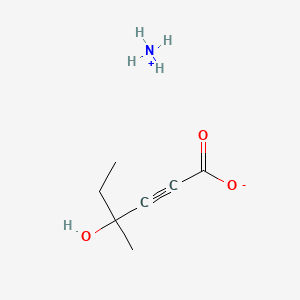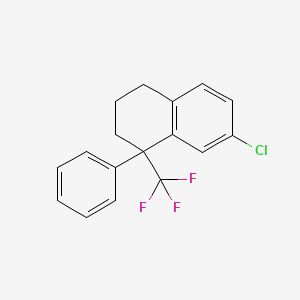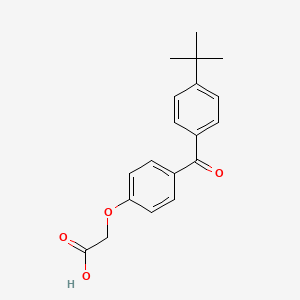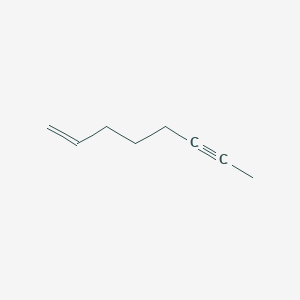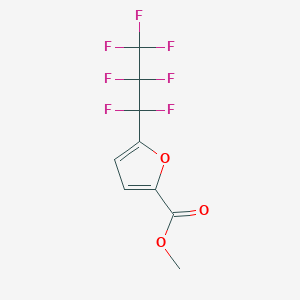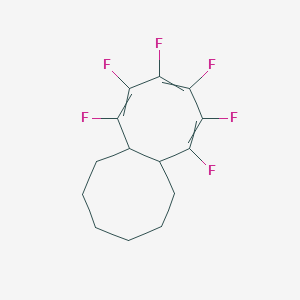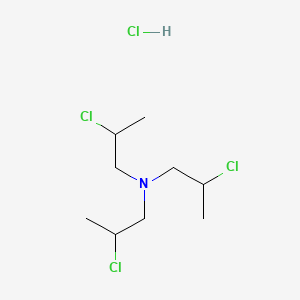
N,N,N-Tris(2-chloropropyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Tris(2-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C9H20Cl3N. It is a derivative of tris(2-chloropropyl)amine, where the nitrogen atom is bonded to three 2-chloropropyl groups. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
N,N,N-Tris(2-chloropropyl)amine hydrochloride can be synthesized through the reaction of tris(2-chloropropyl)amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Tris(2-chloropropyl)amine is used as the starting material.
Reaction with Hydrochloric Acid: The amine is reacted with an excess of hydrochloric acid under controlled temperature conditions.
Formation of Hydrochloride Salt: The reaction results in the formation of this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are employed.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
化学反应分析
Types of Reactions
N,N,N-Tris(2-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form the corresponding amine and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with the chlorine atoms.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, different substituted amines are formed.
Hydrolysis Products: The primary products are tris(2-chloropropyl)amine and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.
科学研究应用
N,N,N-Tris(2-chloropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N,N,N-Tris(2-chloropropyl)amine hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
相似化合物的比较
Similar Compounds
Tris(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethyl(3-chloropropyl)amine hydrochloride: Contains dimethyl groups instead of tris(2-chloropropyl) groups.
2-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with different substituents.
Uniqueness
N,N,N-Tris(2-chloropropyl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple substitution reactions makes it valuable in various synthetic applications.
属性
CAS 编号 |
102418-22-4 |
|---|---|
分子式 |
C9H19Cl4N |
分子量 |
283.1 g/mol |
IUPAC 名称 |
2-chloro-N,N-bis(2-chloropropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-7(10)4-13(5-8(2)11)6-9(3)12;/h7-9H,4-6H2,1-3H3;1H |
InChI 键 |
ZWSYMPJBDBFEJI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)Cl)CC(C)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


